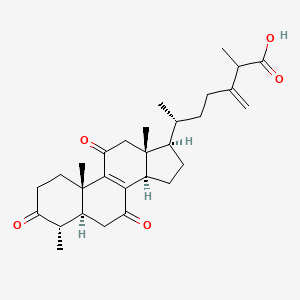
Zhankuic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zhankuic acid A is a steroid acid that is ergosta-8,24(28)-dien-26-oic acid substituted by a methyl group at position 4 and oxo groups at positions 3, 7 and 11 (the 4alpha,5alpha stereoisomer). Isolated from Antrodia cinnamomea and Antrodia camphorata, it exhibits cytotoxic and anti-inflammatory activity. It has a role as an antineoplastic agent, an anti-inflammatory agent and a plant metabolite. It is a 3-oxo steroid, a 7-oxo steroid, an 11-oxo steroid, a steroid acid, a monocarboxylic acid and an ergostanoid.
Applications De Recherche Scientifique
Cytotoxic Properties and Anticancer Potential
Zhankuic acid A has been identified as a compound with notable cytotoxic properties, particularly against leukemia cell lines. In a study focusing on Antrodia camphorata, a mushroom traditionally used for its chemopreventive biofunctions, zhankuic acid A demonstrated significant antiproliferative activity. The study highlighted the compound's ability to target cancer cells, positioning it as a potential anticancer agent (Du et al., 2012).
Anti-inflammatory and Immunomodulatory Effects
Research has also uncovered the anti-inflammatory and immunomodulatory effects of zhankuic acid A. In a study evaluating the effects of compounds isolated from Antrodia camphorata, zhankuic acid A was found to significantly reduce reactive oxygen species production and inhibit firm adhesion in neutrophils. These findings suggest that zhankuic acid A could be an effective anti-inflammatory agent, with potential applications in treating inflammatory diseases (Shen et al., 2004).
Role in Inhibiting JAK2 for Hepatoprotection
Another intriguing application of zhankuic acid A involves its role as a Janus kinase 2 (JAK2) inhibitor. JAK2 is involved in cytokine signaling, which is critical for the development and biology of the hematopoietic system. In a study examining the effects of zhankuic acid A on liver injury, it was found that the compound could inhibit JAK2 phosphorylation, offering protective effects against liver injury in acute hepatitis models. This suggests potential therapeutic applications for zhankuic acid A in treating inflammatory liver diseases (Chen et al., 2014).
Potential in Immunotherapy
Zhankuic acid A also demonstrates immunosuppressive effects, particularly in modulating dendritic cell activation and reducing the contact hypersensitivity response. This property was highlighted in a study that investigated the effects of zhankuic acid C, which shares similar properties with zhankuic acid A. The study revealed that these compounds could significantly decrease cytokine and chemokine release by dendritic cells, suggesting a role in treating chronic inflammation and autoimmune diseases (Lin et al., 2015).
Propriétés
Numéro CAS |
173327-15-6 |
|---|---|
Nom du produit |
Zhankuic acid A |
Formule moléculaire |
C29H40O5 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20+,21+,28+,29-/m1/s1 |
Clé InChI |
DVORYMAGXQGBQK-QCMFUGJUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
SMILES canonique |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Synonymes |
4-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid 4alpha-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid zhankuic acid A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
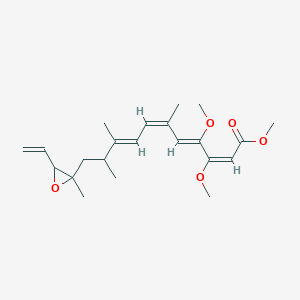
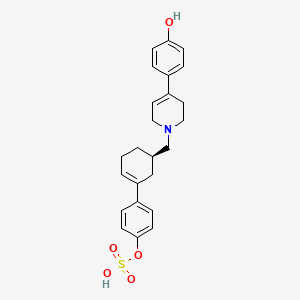
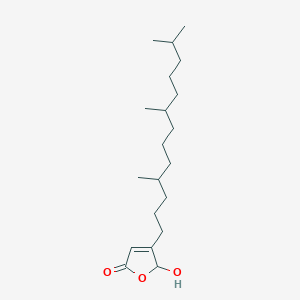
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
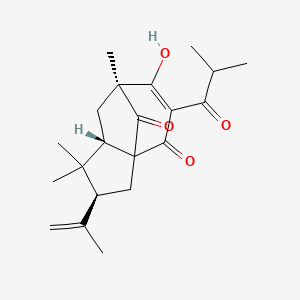
![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)
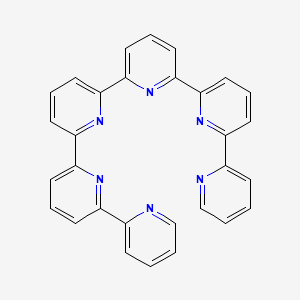
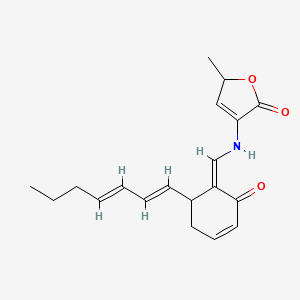

![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)
![[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B1249048.png)